Unii-JH1CX8SG5V
描述
The compound identified by the UNII code “JH1CX8SG5V” is known as Orismilast . It is an investigational drug and a next-generation PDE4 inhibitor with broad anti-inflammatory properties . It is currently being developed for the treatment of psoriasis, hidradenitis suppurativa (HS), and atopic dermatitis (AD) .
Synthesis Analysis
Orismilast was originally developed by Leo Pharma and later acquired by Union Therapeutics . It is part of a series of phosphodiesterase type 4 (PDE4) inhibitors discovered by Leo Pharma . The specific synthesis process of Orismilast is not mentioned in the available sources.科学研究应用
Nanoparticle Synthesis and Material Development
Unii-JH1CX8SG5V在无机纳米颗粒的合成中具有重要意义,这对于新型材料的开发至关重要。这一过程对各个行业的进步至关重要,包括电子行业。半导体材料的创新已经导致了重大的技术进步,例如从真空管到现代微芯片的演变 (Cushing, Kolesnichenko, & O'connor, 2004)。
Educational Programs and Innovation
将科学研究转化为实际创新是技术进步的基石。国家大学发明家和创新联盟等教育项目在这一过程中发挥着至关重要的作用。这些项目提供培训和财务支持,帮助研究人员将他们的发现转化为对社会有益的企业 (Giordan, Shartrand, Steig, & Weilerstein, 2011)。
Collaborative Computing Environments
Unii-JH1CX8SG5V有助于开发协作计算环境,特别是用于大型科学应用程序如统一空气污染模型。这些环境促进了地理分散的科学家之间的远程开发和数据共享,增强了科学研究的效率和范围 (Şahin, Weihrauch, Dimov, & Alexandrov, 2009)。
Nuclear Research and International Collaboration
联合核研究所是理论研究和实验研究与先进技术发展相结合的典范。Unii-JH1CX8SG5V在这些合作努力中发挥作用,促进国际核研究和教育 (Starchenko & Shimanskaya, 2012)。
Nanosatellite Technology in Education
大学纳米卫星计划涉及学生卫星项目,展示了Unii-JH1CX8SG5V在空间技术中的应用。该计划让学生参与建造纳米卫星,培养下一代航空航天专业人才,并推动创新的空间技术 (Hunyadi, Ganley, Peffer, & Kumashiro, 2004)。
Accelerating Scientific Discovery
Unii-JH1CX8SG5V在Argonne领导计算设施等设施中发挥着重要作用,这有助于各个科学领域的研究。这里提供的高性能计算资源使研究人员能够探索关键的科学问题,推动我们在生命科学和工程物理等领域的理解 (Beckman, Dave, & Drugan, 2008)。
Enhancing Educational Approaches
联合核研究所等研究机构促进高质量的科学培训和研究。Unii-JH1CX8SG5V为这些教育事业做出贡献,促进各个现代物理领域的国际合作和创新 (Matveev, 2016)。
安全和危害
Orismilast is currently in the investigational stage, and its safety and hazards are being evaluated in clinical trials . The Phase 2b study is a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study to evaluate the efficacy and safety of Orismilast in patients with moderate to severe plaque psoriasis .
未来方向
Orismilast is currently being developed for the treatment of psoriasis, HS, and AD . The first patient has been enrolled in the IASOS Phase 2b study, which aims to identify the appropriate dose-regimen for Phase 3 studies . Union Therapeutics has also signed a strategic partnership and license agreement with Innovent Biologics to develop and commercialize Orismilast in China .
属性
IUPAC Name |
2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-[7-(difluoromethoxy)-1',1'-dioxospiro[1,3-benzodioxole-2,4'-thiane]-4-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F2NO7S/c20-12-8-24(26)9-13(21)11(12)7-14(25)10-1-2-15(29-18(22)23)17-16(10)30-19(31-17)3-5-32(27,28)6-4-19/h1-2,8-9,18H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZININGNRPUGNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12OC3=C(C=CC(=C3O2)OC(F)F)C(=O)CC4=C(C=[N+](C=C4Cl)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F2NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloro-1-oxido-4-pyridinyl)-1-(7-(difluoromethoxy)-2',3',5',6'-tetrahydro-1',1'-dioxidospiro(1,3-benzodioxole-2,4'-(4H)thiopyran)-4-yl)ethanone | |
CAS RN |
1353546-86-7 | |
Record name | LEO-32731 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353546867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORISMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH1CX8SG5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。